Mometasone Furoate Impurity A

Impurity Profiling Structural Elucidation Regulatory Compliance

Mometasone Furoate Impurity A (CAS 83880-65-3), chemically designated as 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate, is a structurally distinct, chlorinated degradation product and process impurity of the synthetic corticosteroid Mometasone Furoate. As an official European Pharmacopoeia (EP) impurity standard (also designated EP Impurity A), it is a well-characterized reference material essential for ensuring compliance with stringent regulatory standards in pharmaceutical quality control.

Molecular Formula C27H29ClO5
Molecular Weight 469 g/mol
CAS No. 83880-65-3
Cat. No. B116965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMometasone Furoate Impurity A
CAS83880-65-3
Synonyms(16α)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4,9(11)-triene-3,20-dione; 
Molecular FormulaC27H29ClO5
Molecular Weight469 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C
InChIInChI=1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1
InChIKeyGSJLBVBYMSNTPZ-XACSLSAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mometasone Furoate Impurity A (CAS 83880-65-3): A Critical Reference Standard for Corticosteroid Purity Assessment


Mometasone Furoate Impurity A (CAS 83880-65-3), chemically designated as 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate, is a structurally distinct, chlorinated degradation product and process impurity of the synthetic corticosteroid Mometasone Furoate [1]. As an official European Pharmacopoeia (EP) impurity standard (also designated EP Impurity A), it is a well-characterized reference material essential for ensuring compliance with stringent regulatory standards in pharmaceutical quality control [2]. Its presence and quantification are critical for accurate impurity profiling in active pharmaceutical ingredients (APIs) and finished drug products, including nasal sprays, creams, and dry powder inhalers .

The Analytical Pitfalls of Using Non-Specified or Generic Impurity Reference Materials for Mometasone Furoate


The chromatographic and spectral behavior of structurally similar impurities in Mometasone Furoate analysis is not interchangeable. The European Pharmacopoeia (EP) specifically designates impurity A based on a unique structural modification (9-dechloro-11-deoxy and 21-chloro substitution) that differentiates it from other known impurities like B, C, or D [1]. Simply using a generic or alternative impurity standard without this precise structure, or without validated relative response factors (RRFs) and retention times, introduces significant risk of misidentification, inaccurate quantification, and ultimately, non-compliance with ICH Q3A/Q3B guidelines for impurity thresholds . The specific structural features of Impurity A dictate its distinct behavior in reversed-phase HPLC and other orthogonal methods, making a dedicated, well-characterized reference standard a non-negotiable requirement for method development, validation, and routine quality control in both ANDA and NDA submissions [2].

Quantitative Differentiation of Mometasone Furoate Impurity A: A Comparative Evidence Review


Structural Differentiation: Unique 9-Dechloro-11-Deoxy and 21-Chloro Motifs

Mometasone Furoate Impurity A is structurally defined by the absence of the 9α-chloro and 11β-hydroxy groups and the presence of a 21-chloro substituent, a unique signature compared to other major EP impurities. This is in direct contrast to EP Impurity B, which features a 9-chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl) substitution, and EP Impurity C, which is the 6-oxo derivative [1] . This specific structural difference is critical for orthogonal method development and accurate peak identification [2].

Impurity Profiling Structural Elucidation Regulatory Compliance

Regulatory Recognition as a Specified EP Impurity with Defined Thresholds

Mometasone Furoate Impurity A is an officially recognized specified impurity in the European Pharmacopoeia (EP) monograph for Mometasone Furoate [1]. This designation mandates its identification, control, and quantification in drug substance and product specifications. In contrast, many other impurities (e.g., Impurities J or L) are classified as unspecified or are not listed in major pharmacopoeias, reducing the analytical and regulatory burden for their precise quantification [2]. The USP monograph specifies that total impurities should not exceed 0.5% to 2.0% depending on the formulation, and any individual unspecified impurity is limited to 0.2% to 0.5%, underscoring the critical need for a validated standard like Impurity A to stay within these strict limits [3].

Quality Control Regulatory Science Pharmacopoeial Standards

Chromatographic Resolution and Orthogonal Method Selectivity

The unique 9-dechloro-11-deoxy structure of Impurity A necessitates orthogonal analytical methods for its reliable separation from the parent drug and other closely related impurities. A study demonstrated that a supercritical fluid chromatography (SFC) method achieved baseline separation of Mometasone Furoate and its impurities, including Impurity A, within 12 minutes, which is less than one-third of the run time required for a comparable reversed-phase HPLC (RP-HPLC) method [1]. This enhanced throughput, combined with a 2-4 fold improvement in UV detection sensitivity, enables reliable trace-level quantification (down to 0.05% of the active) for Impurity A, a capability not uniformly achievable for all impurities with standard RP-HPLC alone [2]. The improved sensitivity is crucial for meeting stringent ICH limits for individual impurities .

Method Development SFC RP-HPLC Trace Analysis

Validated Quantification: Critical Role of Relative Response Factors (RRF) in Complex Formulations

Accurate quantification of Impurity A in complex matrices like nasal sprays and dry powder inhalers requires validated analytical methods and compound-specific relative response factors (RRFs). A 2024 study developed and validated a single-run RP-HPLC method for quantifying 10 known impurities in a triple-combination dry powder inhaler product containing Mometasone Furoate, demonstrating that recovery for all known impurities, including Impurity A, fell within the 90-115% range with precision (RSD) between 1.82% and 7.76% . The determination of RRFs for each impurity, including Impurity A, was essential for correcting for differences in UV absorbance at the detection wavelength (248 nm) and achieving accurate quantitation . Without a verified, high-purity standard of Impurity A, the accuracy of these measurements would be severely compromised.

Method Validation Quantitative Analysis Nasal Spray Dry Powder Inhaler

Optimal Application Scenarios for Mometasone Furoate Impurity A (83880-65-3)


Analytical Method Development and Validation (AMV) for ANDA and NDA Submissions

This compound is indispensable as a primary reference standard for developing and validating stability-indicating HPLC or SFC methods, as mandated by ICH Q2(R1) [1]. Its unique structure ensures accurate peak identification and system suitability testing for impurity profiling in generic and new drug applications for Mometasone Furoate formulations [2].

Stability Studies and Forced Degradation Analysis for Drug Substance and Product

As a specified degradation product and process impurity, Impurity A is essential for stability studies to monitor drug substance and product integrity over shelf life and under stress conditions (e.g., acid, base, oxidative, thermal, and photolytic) [1]. Its accurate quantification ensures compliance with the total and individual impurity limits set forth in USP and EP monographs [3].

Quality Control (QC) and Batch Release Testing in Pharmaceutical Manufacturing

QC laboratories rely on this EP Impurity A standard for the routine testing and release of Mometasone Furoate APIs, nasal sprays, creams, ointments, and dry powder inhalers [1]. Its use guarantees that every batch meets pharmacopoeial purity specifications, thereby mitigating patient safety risks and ensuring product consistency [2].

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